![molecular formula C45H73NO15 B1681910 Solamargine CAS No. 20311-51-7](/img/structure/B1681910.png)
Solamargine
Overview
Description
Solamargine is a cytotoxic chemical compound that occurs in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants . It is a glycoalkaloid derived from the steroidal alkaloid solasodine . This compound has been reported to possess multiple antitumor properties .
Synthesis Analysis
This compound is isolated from Solanum aculeastrum and other Solanum species . The crude extract is prepared by ultrasonic maceration. Liquid-liquid extraction yields one aqueous and two organic fractions. Bioactive constituents are isolated from the aqueous fraction by means of column chromatography, solid phase extraction, and preparative thin-layer chromatography .Molecular Structure Analysis
This compound has a molecular formula of C45H73NO15 and a molecular weight of 868.06 . It is a steroidal alkaloid derived from solasodine .Chemical Reactions Analysis
This compound has been found to be responsible for potent, non-selective cytotoxicity and P-glycoprotein inhibition . It has been reported to significantly inhibit the migration and invasion of HepG2 cells by down-regulating MMP-2 and MMP-9 expression and activity .Physical And Chemical Properties Analysis
This compound has a molecular formula of C45H73NO15 and a molecular weight of 868.06 . It is stable under normal temperatures and pressures .Scientific Research Applications
Anticancer Properties
Solamargine, a steroidal alkaloid glycoside found in Solanum species, has shown significant potential in cancer treatment. Research indicates that this compound affects various biological pathways related to cancer, including cell survival, tumor suppressor pathways, caspase activation, mitochondrial pathways, death receptor pathways, protein kinase pathways, and pathways promoting invasion/migration and drug resistance. These properties suggest that this compound could be a promising anticancer agent upon further validation and research (Kalalinia & Karimi-Sani, 2017).
Mechanism of Action in Cancer Cells
Studies have explored the mechanism of this compound's action on various cancer cell types. For instance, it has been observed to induce apoptosis in human hepatoma cells through pathways involving tumor necrosis factor receptors. This action seems to be irreversible and highly effective in certain cell phases, particularly in the G(2)/M phases (Kuo et al., 2000). Additionally, this compound's role in activating mitochondrial-mediated apoptotic pathways in osteosarcoma cells has been highlighted, involving both p53 transcription-dependent and -independent mechanisms (Li et al., 2011).
Impact on Migration and Invasion of Cancer Cells
This compound also significantly inhibits the migration and invasion of aggressive cancer cells, such as human hepatocellular carcinoma cells. This inhibition is linked to the down-regulation of matrix metalloproteinases, which are key in cancer cell invasion and metastasis (Karimi Sani et al., 2015).
Gene Expression Regulation
In the realm of gene expression, this compound has been found to trigger the expression of human TNFR I, which could lead to apoptosis in cancer cells. This indicates a potential mechanism through which this compound exerts its cytotoxic effects (Hsu et al., 1996). Furthermore, its ability to regulate the expression of lncNEAT1_2 via the MAPK signaling pathway in gastric cancer suggests a complex interaction with cellular signaling pathways (Fu et al., 2019).
Specificity and Selectivity in Targeting Cancer Cells
Remarkably, this compound exhibits selectivity in targeting different types of human melanoma cancer cells, inducing cellular necrosis through the extrinsic lysosomal mitochondrial death pathway. This selectivity suggests its potential as a targeted therapy for malignant melanoma (Al Sinani et al., 2016).
Mechanism of Action
Target of Action
Solamargine primarily targets cancer cells, including melanoma and hepatocellular carcinoma cells . It has been found to interact with the oncogenic factor LIF (Leukemia Inhibitory Factor), which is aberrantly elevated in hepatocellular carcinoma tissues .
Mode of Action
this compound interacts with its targets by inhibiting the expression of LIF and inducing miR-141-3p, which subsequently reduces SP1 protein levels . This interaction triggers cellular necrosis in malignant melanoma cell lines by inducing lysosomal membrane permeabilization, as confirmed by cathepsin B upregulation . This triggers the extrinsic mitochondrial death pathway, represented by the release of cytochrome c and upregulation of TNFR1 .
Biochemical Pathways
this compound affects several biochemical pathways. It inhibits the LIF/miR-192-5p/CYR61/Akt signaling pathways in hepatocellular carcinoma cells . It also disrupts the intrinsic apoptosis pathway, as revealed by the downregulation of hILP/XIAP, resulting in caspase-3 cleavage, upregulation of Bcl-xL, and Bcl2, and downregulation of Apaf-1 and Bax in melanoma cells .
Pharmacokinetics
It’s known that this compound exhibits non-selective cytotoxicity and p-glycoprotein inhibition . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
this compound induces apoptosis and autophagy in cancer cells . It causes cellular necrosis in malignant melanoma cell lines by rapidly inducing lysosomal membrane permeabilization . It also inhibits the growth of hepatocellular carcinoma cells and enhances the anticancer effect of sorafenib by regulating HOTTIP-TUG1/miR-47265p/MUC1 pathway .
Action Environment
It’s known that this compound can inhibit the growth of cancer cells in various environments, including in vitro and in vivo settings
Safety and Hazards
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-ZGXDEBHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942456 | |
Record name | Solamargine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20311-51-7 | |
Record name | Solamargine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20311-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solamargine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020311517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solamargine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12700 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solamargine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLAMARGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KG991E7BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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